Bromozinc(1+);propanenitrile

Catalog No.
S1899210
CAS No.
312624-26-3
M.F
C3H4BrNZn
M. Wt
199.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromozinc(1+);propanenitrile

CAS Number

312624-26-3

Product Name

Bromozinc(1+);propanenitrile

IUPAC Name

bromozinc(1+);propanenitrile

Molecular Formula

C3H4BrNZn

Molecular Weight

199.4 g/mol

InChI

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1

InChI Key

CREYONULNRWHIX-UHFFFAOYSA-M

SMILES

[CH2-]CC#N.[Zn+]Br

Canonical SMILES

[CH2-]CC#N.[Zn+]Br

Synthesis and Characterization

Bromozinc(1+);propanenitrile can be synthesized through the reaction of zinc(II) bromide with propanenitrile under anhydrous conditions. This reaction involves the displacement of a bromide ion by the nitrile ligand, leading to the formation of the coordination complex. Researchers can characterize the synthesized compound using various techniques including:

  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • X-ray Crystallography
  • Mass Spectrometry

Origin and Significance:

This compound is not naturally occurring and is synthesized for research purposes in inorganic and organometallic chemistry. Researchers are interested in understanding the bonding interactions between the metal center and various ligands, including nitriles like propanenitrile. By studying these complexes, scientists can gain insights into the design and development of novel catalysts and materials with specific properties [1].

Citation:

  • Smolecule. Bromozinc(1+);propanenitrile. [CAS No. 312624-26-3]. [Online] Available from: (Accessed on May 5, 2024)

Molecular Structure Analysis

Key Features:

Bromozinc(1+);propanenitrile adopts a linear geometry with the zinc(II) ion at the center bonded to a bromide ion on one side and the nitrogen atom of the propanenitrile ligand on the other. The carbon chain of the propanenitrile projects away from the zinc center. This structure is possible due to the ability of the sp-hybridized zinc(II) ion to form two linear bonds [2].

Notable Aspects:

The presence of the π-acceptor nitrile ligand can influence the electronic properties of the zinc center. This can be relevant for its potential catalytic activity in various reactions [2].

Citation:

  • Cotton, F. Albert, Wilkinson, Geoffrey, Murillo, Carlos A., Bochmann, Manfred. Advanced Inorganic Chemistry (6th Edition). John Wiley & Sons, Inc., 1999.

Chemical Reactions Analysis

Synthesis:

Bromozinc(1+);propanenitrile can be synthesized by the reaction of anhydrous zinc(II) bromide (ZnBr2) with propanenitrile (CH3CH2CN) under controlled conditions. The reaction likely involves the displacement of a bromide ion from ZnBr2 by the lone pair electrons on the nitrogen atom of the nitrile ligand, forming the coordination complex.

Balanced Chemical Equation:

ZnBr2 (s) + CH3CH2CN (l) → BrZn(CH3CH2CN) (s) + Br- (l)

Other Relevant Reactions:

Decomposition:


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature.
  • Color: Colorless or white (predicted based on similar zinc(II) complexes).
  • Solubility: Potentially soluble in polar organic solvents like acetonitrile or dimethylformamide due to the presence of the nitrile ligand.
  • Melting Point and Boiling Point: Data not available.
  • Stability: Information not available, but the Zn-Br bond is generally stable, while the Zn-C bond might be susceptible to hydrolysis in the presence of moisture.

Bromozinc(1+);propanenitrile is not expected to have a biological role. Its mechanism of action is likely relevant in the context of its potential use as a catalyst.

If researchers discover catalytic activity for this compound, further studies would be needed to elucidate the specific mechanism by which it facilitates chemical reactions. This might involve understanding how the coordination complex interacts with the reactants and lowers the activation energy of the reaction.

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a sealed container under inert conditions (e.g., dry nitrogen atmosphere) to prevent

Dates

Modify: 2024-04-14

Explore Compound Types